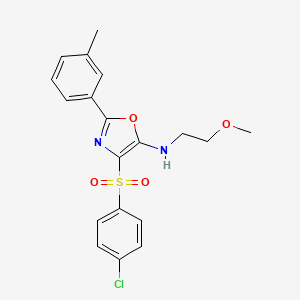

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine

Description

The compound 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine features an oxazole core substituted at three positions:

- Position 4: A sulfonyl group linked to a 4-chlorophenyl ring.

- Position 5: A 2-methoxyethylamine moiety.

- Position 2: A meta-tolyl (m-tolyl) group.

This structure combines aromatic, sulfonyl, and alkoxyamine functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c1-13-4-3-5-14(12-13)17-22-19(18(26-17)21-10-11-25-2)27(23,24)16-8-6-15(20)7-9-16/h3-9,12,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADPDJVXDVZDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino ketone and a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

Final Coupling: The final step involves coupling the oxazole derivative with the sulfonylated chlorophenyl compound under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and oxazole functionalities are beneficial.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The oxazole ring may also interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-Based Analogues

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

- Core : Oxazole.

- Substituents :

- Position 4: 4-Chlorophenylsulfonyl (same as target compound).

- Position 5: 4-Fluorophenylamine (vs. 2-methoxyethylamine).

- Position 2: 2-Furyl (vs. m-tolyl).

- Key Differences: The 4-fluorophenylamine introduces electronegativity but lacks the solubility-enhancing methoxyethyl group.

Thiazole and Thiadiazole Derivatives

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

- Core : Thiazole.

- Substituents :

- Positions 2 and 4: Dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).

- Position 5: 3-Methoxypropylamine.

- Key Differences :

- Thiazole’s sulfur atom (vs. oxygen in oxazole) increases electron density and metabolic stability.

- Dual sulfonyl groups may enhance receptor binding but reduce solubility.

- Activity: Thiazoles are known for antitumor and antimicrobial applications, with sulfonyl groups contributing to enzyme inhibition .

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Functional Group Comparisons

Methoxyethyl Chain

- Target Compound : The 2-methoxyethylamine group likely enhances solubility and bioavailability.

- Analogues: MS-377 (): Contains a 2-methoxyethylpiperazine group, demonstrating improved CNS penetration due to the methoxyethyl chain. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Shows potent fungal histone deacetylase inhibition (IC₅₀ = 1 µM), highlighting the role of methoxyethyl in enzyme interaction .

Chlorophenylsulfonyl Group

- Common in antihypertensive agents (e.g., ’s quinazolinones) and antifungal compounds. The electronegative chlorine and sulfonyl group stabilize charge interactions in receptor binding .

Structural-Activity Relationship (SAR) Insights

- Heterocycle Core :

- Oxazoles offer metabolic resistance but lower polarity than thiazoles.

- Thiadiazoles excel in microbial targeting due to rigid planar structures.

- Substituent Effects :

- Methoxyethyl chains improve solubility and CNS penetration.

- Chlorophenylsulfonyl groups enhance receptor affinity via hydrophobic and electrostatic interactions.

- Activity Trade-offs :

- Bulky substituents (e.g., m-tolyl) may hinder membrane permeability but improve target specificity.

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine is a sulfonamide derivative known for its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

The compound's activity was attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against:

- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, with several derivatives exhibiting IC50 values below 1 µM.

- Urease : The compound displayed robust inhibition, essential for potential applications in treating urinary tract infections.

In a comparative study, compounds derived from similar structures were assessed for their enzyme inhibition capabilities, highlighting the effectiveness of the sulfonyl group in enhancing biological activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound was found to induce apoptosis in cancer cell lines by:

- Inhibiting cell proliferation : Significant reductions in cell viability were observed in treated cultures.

- Modulating signaling pathways : The compound affected pathways related to cell survival and apoptosis, suggesting mechanisms that warrant further investigation.

Case Studies

- Study on Antibacterial Efficacy :

-

Enzyme Inhibition Analysis :

- A comprehensive analysis of enzyme inhibition was performed, revealing that the compound's structural components played a crucial role in its interaction with target enzymes. The docking studies indicated favorable binding interactions with AChE and urease, supporting the observed biological activities .

- Anticancer Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.